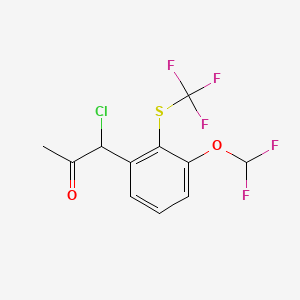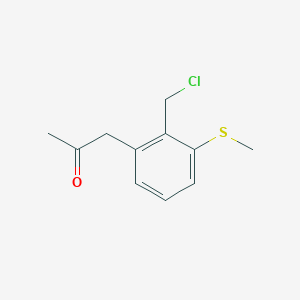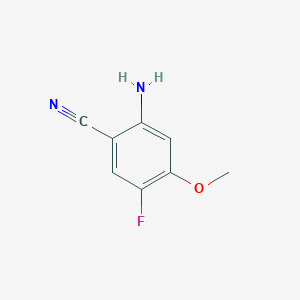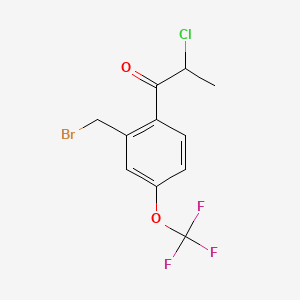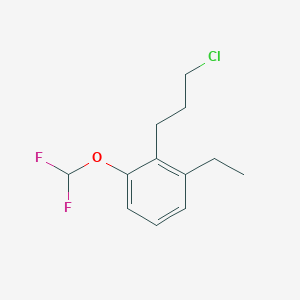
1-Anthracenol, 9,10-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Anthracenol, 9,10-dihydro-, also known as 9,10-dihydro-9-anthracenol, is a derivative of anthracene. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Anthracenol, 9,10-dihydro- can be synthesized through several methods. One common method involves the reduction of anthraquinone using sodium borohydride in the presence of a suitable solvent like ethanol. Another method includes the hydrogenation of anthracene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 1-Anthracenol, 9,10-dihydro- typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and a palladium or platinum catalyst to convert anthracene to its dihydro derivative.
化学反応の分析
Types of Reactions: 1-Anthracenol, 9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone.
Reduction: It can be reduced further to form tetrahydroanthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Anthraquinone
Reduction: Tetrahydroanthracene
Substitution: Halogenated anthracene derivatives
科学的研究の応用
1-Anthracenol, 9,10-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Anthracenol, 9,10-dihydro- involves its interaction with various molecular targets. It can inhibit the proliferation of certain cells by interfering with cellular processes such as DNA replication and protein synthesis. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis.
類似化合物との比較
Anthracene: The parent compound, known for its use in the production of dyes and as a scintillator.
Anthraquinone: An oxidized form of anthracene, used in the production of hydrogen peroxide and as a dye intermediate.
Tetrahydroanthracene: A fully reduced form of anthracene, with different chemical properties.
Uniqueness: 1-Anthracenol, 9,10-dihydro- is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in diverse applications. Its ability to undergo both oxidation and reduction reactions provides versatility in synthetic chemistry.
特性
分子式 |
C14H12O |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
9,10-dihydroanthracen-1-ol |
InChI |
InChI=1S/C14H12O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-7,15H,8-9H2 |
InChIキー |
FARDLXKZEHOAPN-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CC3=CC=CC=C31)C(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


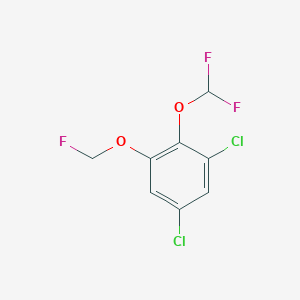
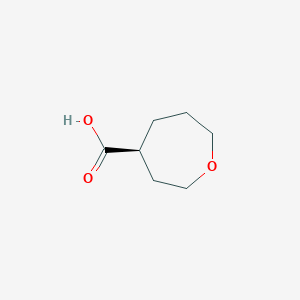
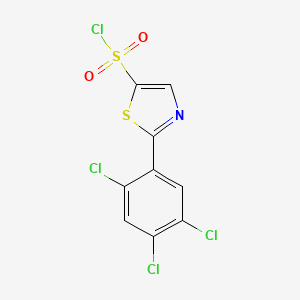
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
